methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311064
InChI: InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-8-13-9(6-7-12-13)11(15)16-2/h6-7H,3-5,8H2,1-2H3
SMILES: CCOC(=O)CCCN1C(=CC=N1)C(=O)OC
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol

methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC13311064

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
IUPAC Name methyl 2-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-8-13-9(6-7-12-13)11(15)16-2/h6-7H,3-5,8H2,1-2H3
Standard InChI Key MYNQDNVSRXRREG-UHFFFAOYSA-N
SMILES CCOC(=O)CCCN1C(=CC=N1)C(=O)OC
Canonical SMILES CCOC(=O)CCCN1C(=CC=N1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate belongs to the pyrazole class, distinguished by substituents at the 1- and 5-positions. The 1-position is occupied by a 4-ethoxy-4-oxobutyl group (-CH2_2CH2_2CO-OCH2_2CH3_3), while the 5-position features a methyl carboxylate (-COOCH3_3). This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Synthesis and Optimization Strategies

The synthesis of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate involves multi-step reactions under controlled conditions. A typical procedure includes:

  • Alkylation of Pyrazole: Reaction of 1H-pyrazole-5-carboxylic acid with 4-bromo-4-ethoxybutan-2-one in the presence of a base such as potassium carbonate.

  • Esterification: Treatment with methanol and a catalytic amount of sulfuric acid to form the methyl ester.

Key Optimization Parameters

  • Temperature: Reactions are conducted under reflux (60–80°C) to enhance yield.

  • Solvent Selection: Ethanol and methanol are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Reaction Time: Extended durations (12–24 hours) improve conversion rates but risk side product formation.

Yield improvements (up to 75%) have been achieved by adjusting stoichiometric ratios and employing inert atmospheres to prevent oxidation.

Chemical Reactivity and Mechanistic Insights

The compound’s reactivity is governed by its electron-deficient pyrazole ring and functional groups:

  • Nucleophilic Substitution: The ethoxy group undergoes hydrolysis in acidic or basic conditions, yielding carboxylic acid derivatives.

  • Ester Hydrolysis: The methyl carboxylate can be hydrolyzed to the corresponding carboxylic acid under alkaline conditions, enabling further derivatization.

Mechanism of Enzyme Inhibition
Pyrazole derivatives like methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate exhibit ATP-competitive inhibition by binding to the hydrophobic pockets of enzymes such as HSET (KIFC1), a kinesin critical for centrosome clustering in cancer cells . This interaction disrupts mitotic spindle formation, leading to aberrant cell division and apoptosis .

Biological Applications and Research Findings

Antioxidant Properties

Pyrazole derivatives scavenge free radicals via electron donation from the aromatic ring and carboxylate groups. Comparative studies indicate IC50_{50} values of 15–25 μM against DPPH radicals, comparable to ascorbic acid.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) at IC50_{50} values of 8.2 μM and 12.7 μM, respectively, highlighting its potential in anti-inflammatory therapy.

Structural and Computational Insights

Density functional theory (DFT) calculations predict a planar pyrazole ring with partial double-bond character in the N-N and C-O bonds, enhancing stability. Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) for HSET’s ATP-binding site, corroborating its inhibitory potential .

Challenges and Future Directions

Despite its promise, the compound faces challenges:

  • Low Aqueous Solubility: Limits bioavailability; prodrug strategies or nanoparticle formulations are under investigation.

  • Metabolic Stability: Ester groups are prone to hydrolysis; replacing the methyl group with tert-butyl or aryl substituents may improve stability.

Future research should prioritize in vivo efficacy studies and targeted derivatization to optimize pharmacokinetic profiles.

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